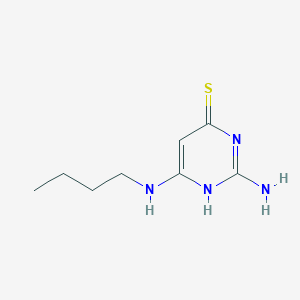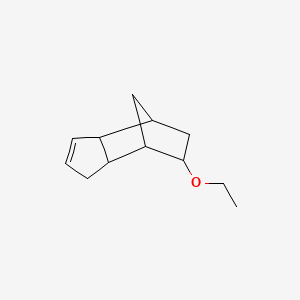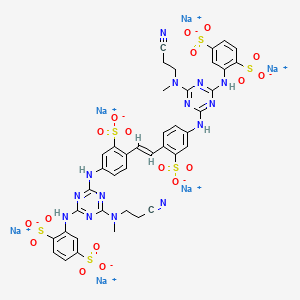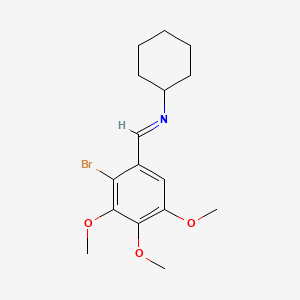
(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine: is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzylidene moiety, which is further linked to a cyclohexylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine typically involves the condensation reaction between 2-bromo-3,4,5-trimethoxybenzaldehyde and cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for modifications that can enhance the performance of these materials in various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-(2-Bromo-3,4,5-trimethoxybenzylidene)hydrazine: Similar structure but with a hydrazine group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)aniline: Aniline group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)methylamine: Methylamine group instead of cyclohexylamine.
Uniqueness: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is unique due to the presence of the cyclohexylamine group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
73252-56-9 |
|---|---|
Formule moléculaire |
C16H22BrNO3 |
Poids moléculaire |
356.25 g/mol |
Nom IUPAC |
1-(2-bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine |
InChI |
InChI=1S/C16H22BrNO3/c1-19-13-9-11(10-18-12-7-5-4-6-8-12)14(17)16(21-3)15(13)20-2/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
MAFMMAZSWXOBGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=NC2CCCCC2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


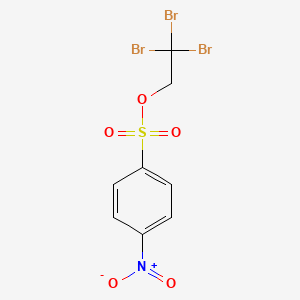
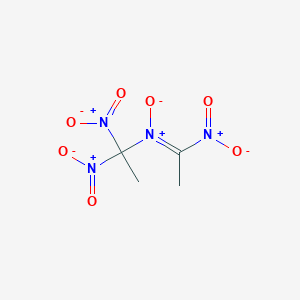
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)



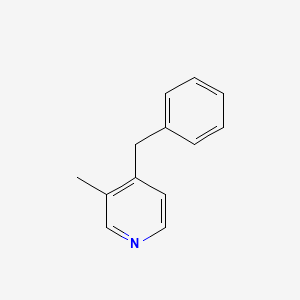
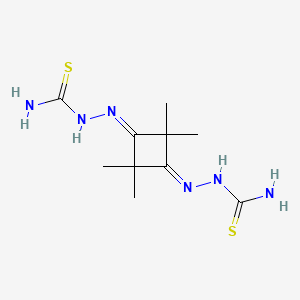
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
